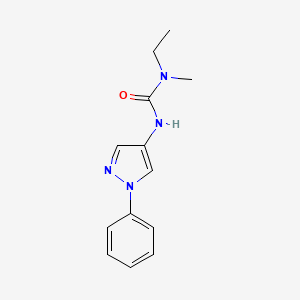
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea, also known as EPM, is a chemical compound that has been extensively studied for its potential use in scientific research. EPM belongs to the class of pyrazole derivatives, which are known for their wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to have antifungal properties and may be effective in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its wide range of biological activities. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have anti-inflammatory, antitumor, and antifungal properties, making it a versatile compound for use in research. However, one of the limitations of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea. One area of interest is the development of new synthetic routes for 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea that may improve its solubility and make it easier to work with in lab experiments. Another area of interest is the investigation of the potential use of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea and to identify potential new targets for its use in scientific research.
Métodos De Síntesis
The synthesis of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea involves the reaction of 1-phenyl-3-(1-pyrazolyl)urea with ethyl methyl ketone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
1-ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-16(2)13(18)15-11-9-14-17(10-11)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKJAIPALBCVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

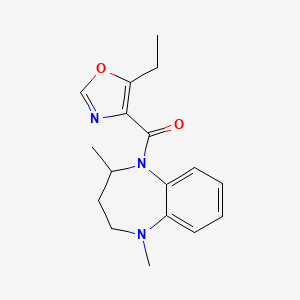
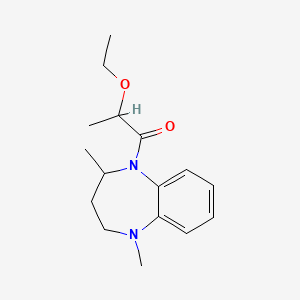
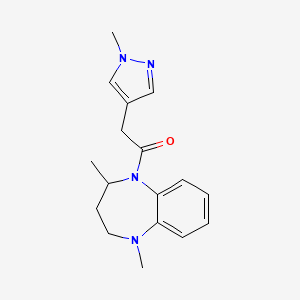
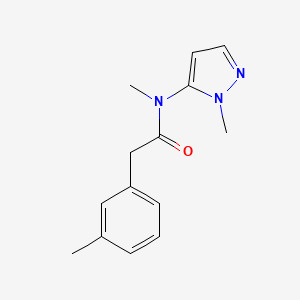
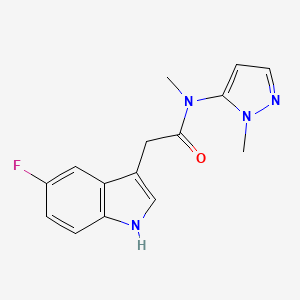
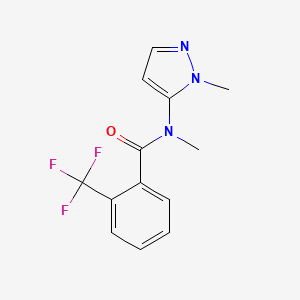
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)